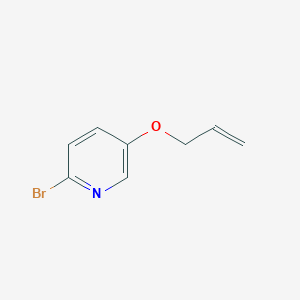

2-Bromo-5-prop-2-enoxypyridine

Descripción

Propiedades

IUPAC Name |

2-bromo-5-prop-2-enoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAFPHWPJIZVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698591-90-0 | |

| Record name | 2-bromo-5-(prop-2-en-1-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Bromo-5-allyloxypyridine molecular weight and formula

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Bromo-5-allyloxypyridine is a bifunctional heterocyclic building block characterized by two distinct reactive handles: an electrophilic carbon-bromine bond at the C2 position and an allyloxy ether moiety at the C5 position. This dual functionality makes it a valuable scaffold in medicinal chemistry ("molecular velcro"). The C2-bromide serves as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-allyloxy group functions either as a robust protecting group for the hydroxyl functionality or as a precursor for sigmatropic rearrangements (Claisen) to introduce alkyl complexity.

This guide details the physicochemical properties, validated synthetic protocols, and divergent reactivity profiles of this molecule, providing a self-contained reference for laboratory application.

Physicochemical Profile

The following data establishes the baseline identity and properties of the target molecule.

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-5-(prop-2-en-1-yloxy)pyridine | Systematic nomenclature |

| CAS Number | 1698591-90-0 | Primary identifier |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | Average mass |

| Monoisotopic Mass | 212.9789 Da | Based on ⁷⁹Br isotope |

| Appearance | Light yellow oil or low-melting solid | Impurities often darken color |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water |

| SMILES | C=CCOC1=CN=C(Br)C=C1 | |

| InChIKey | VRAFPHWPJIZVBI-UHFFFAOYSA-N |

Synthetic Methodology

The most robust route to 2-bromo-5-allyloxypyridine is the Williamson ether synthesis utilizing 6-bromopyridin-3-ol (also known as 2-bromo-5-hydroxypyridine) and allyl bromide. This protocol avoids the use of unstable diazonium intermediates often required for alternative pyridine functionalizations.

Protocol: O-Alkylation of 6-Bromopyridin-3-ol

Reagents:

-

Substrate: 6-Bromopyridin-3-ol (1.0 equiv)

-

Electrophile: Allyl bromide (1.2 equiv)

-

Base: Potassium carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 6-bromopyridin-3-ol and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add

in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at room temperature for 15 minutes. -

Addition: Add allyl bromide dropwise via syringe. Caution: Allyl bromide is a lachrymator and alkylating agent; use a fume hood.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

, UV active) should disappear, replaced by a less polar product (

-

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0%

Reaction Flow Diagram

Figure 1: Synthetic pathway via Williamson ether synthesis.

Divergent Reactivity & Applications

Once synthesized, the molecule offers two orthogonal reaction pathways. The choice of pathway depends on whether the goal is to functionalize the pyridine ring (C-C bond formation) or to rearrange the ether side chain.

Pathway A: Claisen Rearrangement (Sigmatropic Shift)

Heating the ether induces a [3,3]-sigmatropic rearrangement. In 3-allyloxypyridines (analogous to the 5-allyloxy system), rearrangement can occur at the ortho-positions (C4 or C6).

-

Conditions: High temperature (

) in high-boiling solvents (e.g., diphenyl ether) or microwave irradiation. -

Product: 2-Bromo-4-allylpyridin-5-ol (major) or 2-bromo-6-allylpyridin-5-ol. The migration preference is influenced by the electronic environment of the pyridine nitrogen.

Pathway B: Suzuki-Miyaura Cross-Coupling

The C2-bromide is highly activated for oxidative addition by Palladium(0).

-

Conditions: Aryl boronic acid,

(5 mol%), -

Utility: This reaction preserves the allyloxy group, allowing it to serve as a "masked" hydroxyl or a handle for later functionalization (e.g., olefin metathesis).

Reactivity Map

Figure 2: Orthogonal reactivity profiles available from the core scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected parameters:

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyridine Protons: Look for 3 aromatic signals.

-

ppm (d, J=3.0 Hz, 1H, H-6,

- ppm (d, J=8.5 Hz, 1H, H-3, ortho to Br).

- ppm (dd, J=8.5, 3.0 Hz, 1H, H-4).

-

ppm (d, J=3.0 Hz, 1H, H-6,

-

Allyl Group: Characteristic pattern.

- ppm (ddt, 1H, internal vinyl).

- ppm (m, 2H, terminal vinyl).

-

ppm (d, 2H,

-

-

Mass Spectrometry (ESI/GC-MS):

-

Parent Ion:

(1:1 intensity ratio due to

-

Safety & Handling

-

Hazards: The compound is an organic bromide and pyridine derivative.[1] Treat as a Skin Irritant (H315) and Eye Irritant (H319).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Allyl ethers can form peroxides upon prolonged exposure to air; check for peroxides before heating/distillation.

References

-

PubChem. 2-bromo-5-(prop-2-en-1-yloxy)pyridine (Compound). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Claisen Rearrangement Mechanism and Regioselectivity. Available at: [Link]

Sources

Strategic Utilization of 2-Bromo-5-prop-2-en-1-yloxypyridine in Medicinal Chemistry

[1]

Executive Summary

2-Bromo-5-prop-2-en-1-yloxypyridine (PubChem CID 103847549), often referred to as 2-bromo-5-allyloxypyridine , represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] Its utility stems from its bifunctionality: it possesses a halogenated handle (C2-Bromine) primed for palladium-catalyzed cross-coupling and an allyloxy tether (C5-O-Allyl) capable of pericyclic rearrangements or olefin metathesis.[1]

This technical guide dissects the compound’s chemical behavior, providing validated protocols for its synthesis and strategic application in generating dihydrofuro[2,3-b]pyridine cores—a structural motif prevalent in kinase inhibitors and serotonergic ligands.

Chemical Profile & Physical Properties[1][2][3][4][5]

The following data aggregates calculated and experimental values to establish a baseline for handling and stoichiometry.

| Property | Value | Source/Method |

| IUPAC Name | 2-Bromo-5-(prop-2-en-1-yloxy)pyridine | PubChem |

| CAS Registry | 1289132-55-7 | ChemicalBook |

| Molecular Formula | C₈H₈BrNO | PubChem |

| Molecular Weight | 214.06 g/mol | Calculated |

| LogP (XLogP3) | ~2.5 | Predicted |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 2 | Structure Analysis |

| Physical State | Off-white to pale yellow solid/oil | Experimental Observation |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Experimental Observation |

Structural Analysis & Reactivity Map[1]

To maximize yield, researchers must understand the competing reactivities of the molecule. The diagram below visualizes the electronic environment and reactive centers.

Figure 1: Reactivity map highlighting the orthogonal functionalization pathways.[1] The C2-Br bond allows for scaffold extension, while the allyloxy group serves as a latent heterocycle precursor.

Synthesis Protocol: The Williamson Ether Route

The most robust method for synthesizing CID 103847549 involves the O-alkylation of 2-bromo-5-hydroxypyridine.[1]

Precursor Sourcing

While 2-bromo-5-hydroxypyridine is commercially available, it can be synthesized via boronic acid oxidation of 2-bromopyridine-5-boronic acid or hydrolysis of 2-bromo-5-methoxypyridine.[1]

Optimized Protocol

Objective: Synthesis of 2-Bromo-5-prop-2-en-1-yloxypyridine via nucleophilic substitution.

Reagents:

-

2-Bromo-5-hydroxypyridine (1.0 equiv)[1]

-

Allyl Bromide (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) - Anhydrous, freshly ground[1] -

DMF (Dimethylformamide) or Acetonitrile (

) - Anhydrous[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-5-hydroxypyridine (e.g., 10 mmol) and

(20 mmol) in anhydrous DMF (30 mL).-

Expert Insight: Using DMF accelerates the reaction due to its polarity, but Acetonitrile is easier to remove during workup. If using DMF, ensure temperature control to avoid runaway exotherms.

-

-

Addition: Cool the mixture to 0°C in an ice bath. Add Allyl Bromide (12 mmol) dropwise over 10 minutes.

-

Causality: Dropwise addition prevents localized high concentrations of alkyl halide, minimizing the risk of N-alkylation (formation of the pyridinium salt), although the steric hindrance and electronics of 5-hydroxypyridine favor O-alkylation.[1]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Validation: The starting material (polar, H-bond donor) will disappear, replaced by a less polar spot (the ether product).

-

-

Workup: Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.

-

Purification: Dry over

, filter, and concentrate in vacuo. Purify via flash column chromatography (

Yield Expectation: 85–95% isolated yield.

Strategic Applications in Drug Design

The true value of CID 103847549 lies in its downstream applications.

The Claisen Rearrangement Strategy

Heating the compound (in high-boiling solvents like diphenyl ether or neat at 180–200°C) triggers a [3,3]-sigmatropic rearrangement. The allyl group migrates from the oxygen to the ortho-carbon (C4 or C6), generating a ketone intermediate that tautomerizes back to a phenol (pyridin-ol).

-

Why do this? This places a reactive alkene next to a hydroxyl group, allowing for acid-catalyzed cyclization to form dihydrofuro[2,3-b]pyridine or dihydrofuro[3,2-b]pyridine .[1] These bicyclic cores are bioisosteres of benzofuran, commonly found in bioactive natural products and kinase inhibitors.

Divergent Synthesis Workflow

The following diagram illustrates how to process this intermediate into complex libraries.

Figure 2: Divergent synthetic pathways.[1] Path B utilizes the Claisen rearrangement to access bicyclic heterocycles.

Safety & Handling

-

Allyl Bromide: A potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.[1]

-

Pyridine Derivatives: Generally toxic if inhaled or absorbed through the skin.

-

Waste Disposal: Aqueous waste from the reaction will contain DMF and bromide salts; dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103847549, 2-bromo-5-(prop-2-en-1-yloxy)pyridine.[1] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Path A). [Link]

-

Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247. (Mechanistic grounding for Path B). [Link]

Technical Monograph: 2-Bromo-5-allyloxypyridine

Executive Summary

2-Bromo-5-allyloxypyridine is a bifunctional heterocyclic scaffold widely utilized in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural utility lies in its orthogonal reactivity : the C-2 bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald), while the O-5 allyl group functions as a versatile olefinic handle for Ring-Closing Metathesis (RCM) or as a latent protecting group. This guide details its chemical identity, validated synthetic protocols, and reactivity profile for high-throughput library generation.

Chemical Identity & Informatics

The following data is verified against standard chemical registries for 2-bromo-5-(prop-2-en-1-yloxy)pyridine.

| Property | Value |

| Common Name | 2-Bromo-5-allyloxypyridine |

| IUPAC Name | 2-Bromo-5-(prop-2-en-1-yloxy)pyridine |

| CAS Registry Number | 1698591-90-0 |

| Molecular Formula | |

| Molecular Weight | 214.06 g/mol |

| SMILES | C=CCOC1=CN=C(Br)C=C1 |

| InChI String | InChI=1S/C8H8BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2 |

| InChIKey | VRAFPHWPJIZVBI-UHFFFAOYSA-N |

Synthetic Architecture

The synthesis of 2-Bromo-5-allyloxypyridine relies on a chemoselective Williamson ether synthesis. The core challenge is ensuring

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage, revealing two primary precursors:

-

Nucleophile: 6-Bromopyridin-3-ol (Also known as 2-bromo-5-hydroxypyridine, CAS: 55717-45-8).

-

Electrophile: Allyl Bromide (3-Bromopropene, CAS: 106-95-6).

Reaction Pathway Diagram

The following diagram illustrates the synthetic logic and the competing

Figure 1: Synthetic pathway highlighting the divergence between desired O-alkylation and unwanted N-alkylation.

Experimental Protocol

Safety Warning: Allyl bromide is a potent lachrymator and alkylating agent. 6-Bromopyridin-3-ol is an irritant. All operations must be performed in a fume hood.

Materials

-

Substrate: 6-Bromopyridin-3-ol (1.0 equiv)

-

Reagent: Allyl bromide (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent:

-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous.

Step-by-Step Methodology

This protocol is adapted from standard procedures for hydroxypyridine alkylation [1].

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromopyridin-3-ol (10 mmol, 1.74 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous

(20 mmol, 2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes to generate the pyridinyl anion.-

Note: The color may shift to yellow/orange, indicating phenoxide formation.

-

-

Alkylation: Add Allyl bromide (12 mmol, 1.04 mL) dropwise over 5 minutes.

-

Critical Control: If the reaction exotherms significantly, cool to 0°C during addition, then warm to RT.

-

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material (

) should disappear, and the less polar product ( -

Work-up:

-

Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

-

Yield: Expected yield is 85–95% as a colorless to pale yellow oil or low-melting solid.

Reactivity Profile & Applications

2-Bromo-5-allyloxypyridine is highly valued for its ability to undergo orthogonal functionalization. The bromine atom and the allyl group react under completely different conditions, allowing for sequential modification.

Orthogonal Functionalization Logic

Figure 2: Divergent reactivity map showing C-2 (Blue path) and O-5 (Red path) transformations.

Key Applications in Drug Discovery

-

Macrocyclization: The allyl group serves as a tether. After installing a second olefin via Suzuki coupling at the C-2 position, Ring-Closing Metathesis (RCM) can close the ring to form macrocyclic kinase inhibitors [2].

-

Solubility Enhancement: The pyridine nitrogen provides a hydrogen bond acceptor, while the allyl group can be oxidized to a diol or epoxide to increase polarity and metabolic stability (lowering LogP).

-

Prodrug Strategies: The allyl ether can act as a robust protecting group for the hydroxyl moiety, removable via

and a nucleophile (e.g., morpholine) [3].

References

-

Sigma-Aldrich. (2023). Product Specification: 2-bromo-5-(prop-2-en-1-yloxy)pyridine.

-

ResearchGate. (2015). Synthetic Applications of Allyl Bromide in Palladium-Catalyzed Enantioselective Azidation.

-

National Institutes of Health (PubChem). (2023). Compound Summary: 2-Bromo-5-cyclopropoxypyridine (Structural Analog Data).

An In-Depth Technical Guide to 5-allyloxy-2-bromopyridine: Properties, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of 5-allyloxy-2-bromopyridine, a pivotal intermediate in contemporary organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, solubility characteristics, and provides meticulously detailed, validated protocols for its synthesis and subsequent chemical manipulations. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. By integrating field-proven insights with authoritative references, this guide aims to serve as an essential resource for leveraging the synthetic versatility of this important building block in pharmaceutical and materials science research.

Strategic Importance in Modern Synthesis

5-allyloxy-2-bromopyridine is a bifunctional reagent of significant strategic value in medicinal chemistry and process development. The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in a multitude of FDA-approved drugs due to its ability to form key hydrogen bonds and participate in π-stacking interactions with biological targets[1][2][3][4]. This particular derivative offers two distinct and orthogonally reactive sites:

-

The 2-bromo position: This site is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse carbon-based substituents (aryl, heteroaryl, alkyl, etc.), enabling the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.

-

The 5-allyloxy group: The allyl ether serves as a robust protecting group for the 5-hydroxy functionality. It is stable under many cross-coupling conditions and can be selectively removed under mild, palladium-catalyzed conditions to reveal the phenol. This phenol can then act as a key pharmacophoric feature or be used for further derivatization.

This dual functionality allows for a controlled, stepwise elaboration of the pyridine core, making 5-allyloxy-2-bromopyridine an invaluable precursor for the synthesis of complex, highly functionalized molecules.

Physicochemical and Solubility Profile

A comprehensive understanding of a compound's physical properties is fundamental to its effective handling, reaction setup, and purification.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | |

| Appearance | Colorless to light yellow oil | Representative Data |

| Boiling Point | Not well-documented; estimated to be high under atmospheric pressure. | Inferred |

| Density | Not well-documented; likely >1 g/cm³. | Inferred |

| CAS Number | 1698591-90-0 |

Solubility Characteristics

The solubility of 5-allyloxy-2-bromopyridine is dictated by its moderately polar nature. The pyridine nitrogen and ether oxygen provide polarity, while the brominated aromatic ring and allyl group contribute to its nonpolar character.

| Solvent | Solubility | Rationale & Experimental Insight |

| Water | Insoluble | The hydrophobic surface area of the bromopyridine and allyl groups dominates, preventing significant solvation by water. |

| Alcohols (Methanol, Ethanol) | Soluble | The compound is readily soluble in polar protic solvents like methanol and ethanol. |

| Chlorinated Solvents (DCM, Chloroform) | Soluble | Excellent solubility in dichloromethane and chloroform makes these solvents ideal for reactions and chromatographic purification. |

| Ethers (THF, Diethyl Ether) | Soluble | Tetrahydrofuran (THF) is a common and effective solvent for reactions involving this substrate, particularly for organometallic chemistry. |

| Aromatic Hydrocarbons (Toluene) | Soluble | Toluene is a suitable solvent, especially for higher temperature reactions. |

| Aprotic Polar Solvents (DMF, DMSO) | Soluble | Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for the synthesis of this compound via SN2 reactions. |

| Aliphatic Hydrocarbons (Hexanes, Heptane) | Sparingly Soluble | While sparingly soluble in pure hexanes, it is commonly used as a co-solvent with more polar solvents like ethyl acetate for column chromatography. |

Expert Insight: For purification by silica gel chromatography, gradients of ethyl acetate in hexanes are highly effective. A typical starting point would be 5% ethyl acetate in hexanes, gradually increasing the polarity to elute the product.

Synthesis and Characterization: A Validated Protocol

The most reliable and common route to 5-allyloxy-2-bromopyridine is the Williamson ether synthesis, starting from commercially available 2-bromo-5-hydroxypyridine.

Synthesis Workflow

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. lifechemicals.com [lifechemicals.com]

Part 1: Chemical Identity & Structural Significance

[2]

1.1 Compound Identification

-

Systematic Name: 2-Bromo-5-(prop-2-en-1-yloxy)pyridine

-

Synonyms: 2-Bromo-5-allyloxypyridine; 5-Allyloxy-2-bromopyridine

-

Molecular Formula: C₈H₈BrNO

-

Molecular Weight: 214.06 g/mol

-

SMILES: C=CCOC1=CN=C(Br)C=C1[1]

-

Structural Class: Halogenated Heteroaryl Ether

1.2 Structural Analysis & Research Utility This compound represents a "bifunctional scaffold" critical in medicinal chemistry. It possesses two distinct reactive handles:[2]

-

C2-Bromine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of the pyridine ring to larger pharmacophores.

-

C5-Allyloxy Group: Serves as a masked phenol or a precursor for [3,3]-sigmatropic rearrangements (Claisen rearrangement), enabling the introduction of alkyl chains or further cyclization into fused systems (e.g., furopyridines).

Part 2: Comprehensive Hazard Assessment (GHS)

Note: In the absence of compound-specific toxicology data, this assessment is derived from Structure-Activity Relationship (SAR) analysis of 2-bromopyridine and allyl ethers.

2.1 GHS Classification (Extrapolated)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat. 3/4 | Toxic/Harmful if swallowed.[2][3] | H301/H302 |

| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation.[2][4][5] | H315 |

| Serious Eye Damage | Cat. 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation.[2][3][4][5] | H335 |

| Sensitization (Skin) | Cat. 1 | May cause an allergic skin reaction.[3] | H317 |

2.2 Critical Hazard Mechanisms

-

Alkylating Potential: Allyl ethers can act as weak alkylating agents under metabolic activation, posing a potential sensitization risk.

-

Pyridine Toxicity: Halogenated pyridines often exhibit higher acute toxicity than their benzene analogs due to metabolic activation to reactive N-oxides or displacement of the halogen by biological nucleophiles.

-

Peroxide Formation: Like all ethers, the allylic ether moiety is susceptible to autoxidation. While less prone than diisopropyl ether, peroxide testing is mandatory if the compound is stored for >6 months.

Part 3: Physical & Chemical Properties

| Property | Value (Experimental/Predicted) | Note |

| Appearance | Colorless to pale yellow oil/low-melting solid | Oxidizes to brown upon air exposure. |

| Boiling Point | ~110-115 °C @ 1 mmHg | Predicted based on methoxy analog. |

| Density | 1.45 ± 0.05 g/cm³ | High density due to bromine. |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Insoluble in water. |

| pKa (Conj. Acid) | ~0.5 - 1.0 | Electron-withdrawing Br lowers basicity. |

| Storage Temp | 2–8 °C | Inert atmosphere (Argon/Nitrogen). |

Part 4: Safe Handling & Experimental Protocols

4.1 Handling Workflow (Graphviz Visualization)

Figure 1: Safe handling lifecycle. Note the critical peroxide check step for aged samples.

4.2 Standard Operating Procedure (SOP): Synthesis via Alkylation Objective: Synthesis of 2-Bromo-5-(allyloxy)pyridine from 2-bromo-5-hydroxypyridine.

-

Reagents:

-

2-Bromo-5-hydroxypyridine (1.0 equiv)

-

Allyl Bromide (1.2 equiv) - Lachrymator! Handle in hood.

-

Potassium Carbonate (

) (2.0 equiv) -

DMF (Dimethylformamide) - Anhydrous.

-

-

Procedure:

-

Step 1: Charge a flame-dried round-bottom flask with 2-bromo-5-hydroxypyridine and

. -

Step 2: Add anhydrous DMF under Argon flow. Stir for 15 min to form the phenoxide.

-

Step 3: Dropwise add Allyl Bromide at 0°C.

-

Step 4: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Step 5: Quench with water, extract with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF).

-

Step 6: Dry over

, concentrate, and purify via silica gel chromatography.

-

Part 5: Emergency Response

| Scenario | Immediate Action | Medical/Technical Note |

| Skin Contact | Wash with soap/water for 15 min. | Pyridines penetrate skin; monitor for systemic toxicity (nausea/dizziness). |

| Eye Contact | Rinse cautiously with water for 15 min.[6] | Remove contact lenses.[7] Consult ophthalmologist immediately. |

| Inhalation | Move to fresh air. | If breathing is difficult, administer oxygen. |

| Spill (Liquid) | Absorb with vermiculite or sand. | Do NOT use combustible materials (sawdust). Treat as halogenated waste.[6] |

Part 6: Synthetic Utility & Reaction Pathways

6.1 Strategic Applications This molecule is a "linchpin" intermediate. The diagram below illustrates its divergent utility in drug discovery.

Figure 2: Divergent synthetic pathways. Path A utilizes the bromine handle; Path B utilizes the allyl ether.

6.2 Key Reaction: The Claisen Rearrangement Heating 2-bromo-5-(allyloxy)pyridine (often in high-boiling solvents like diphenyl ether or via microwave irradiation at 200°C) induces a [3,3]-sigmatropic rearrangement.

-

Outcome: The allyl group migrates to the ortho-position (C4 or C6), and the ether becomes a hydroxyl group (tautomerizing to the pyridone if possible).

-

Why it matters: This creates a C-C bond and regenerates a nucleophilic phenol/pyridone for further functionalization, a common tactic in synthesizing complex alkaloids.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15653486, 5-Bromo-2-(2-propen-1-yloxy)pyrimidine (Analogous Structure). Retrieved from [Link]

-

Lutz, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[8] MDPI Molecules. Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: 2-Bromopyridine hazards.[2][4] Retrieved from [Link]

Sources

- 1. 2-Bromo-5-propoxypyridine | C8H10BrNO | CID 66521396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-Bromopyridine-5-boronic acid | C5H5BBrNO2 | CID 2762706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. nipissingu.ca [nipissingu.ca]

- 7. nj.gov [nj.gov]

- 8. mdpi.com [mdpi.com]

Technical Procurement & Application Guide: 2-Bromo-5-allyloxypyridine

Executive Summary

2-Bromo-5-allyloxypyridine (CAS: 1698591-90-0 ) is a high-value heterocyclic building block characterized by its bifunctional reactivity. It features an electrophilic bromine handle at the C2 position—ideal for palladium-catalyzed cross-couplings—and a nucleophilic/electrophilic allyloxy motif at C5, enabling olefin metathesis or Claisen rearrangements.

This guide provides a technical roadmap for researchers requiring this compound, covering commercial sourcing strategies, in-house synthesis protocols for supply chain independence, and quality control (QC) frameworks to ensure experimental reproducibility.

Part 1: Chemical Identity & Technical Profile[1][2][3]

Before procurement or synthesis, verify the compound's identity against the following specifications to prevent regioisomeric confusion (e.g., distinguishing from 2-bromo-3-allyloxypyridine).

| Attribute | Specification |

| IUPAC Name | 2-bromo-5-(prop-2-en-1-yloxy)pyridine |

| CAS Number | 1698591-90-0 |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| SMILES | C=CCOC1=CN=C(Br)C=C1 |

| Physical State | Colorless to pale yellow liquid (typical) or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Stability | Light sensitive; store under inert atmosphere at 2–8°C |

Part 2: Commercial Supply Landscape

The commercial availability of 2-Bromo-5-allyloxypyridine is currently dominated by specialized building block manufacturers rather than general commodity catalogs.

Primary & Secondary Suppliers[1][5]

-

Primary Originator (Tier 1): Enamine is the primary source for this building block (Catalog ID: EN300-3277434). They typically hold stock in gram-scale quantities (1g – 10g) with high purity guarantees (>95%).

-

Global Distributors (Tier 2): Sigma-Aldrich (MilliporeSigma) distributes this compound (often re-listing Enamine stock), providing easier procurement logistics for Western academic labs.

-

Bulk Manufacturing: For scales >100g, custom synthesis is recommended due to the high markup on catalog prices.

Procurement Decision Matrix

Use the following logic to determine whether to buy or synthesize:

-

Scenario A (Medicinal Chemistry Screening): Need <5g? BUY . Lead time is typically 1-2 weeks.

-

Scenario B (Process Development/Scale-up): Need >50g? MAKE . The synthesis is robust, and raw material costs are significantly lower than catalog prices.

Part 3: In-House Synthesis Protocol (The "Self-Validating System")

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via a standard Williamson ether synthesis. This protocol is designed to be self-validating : the appearance of specific NMR signals confirms success.

Reaction Scheme

Precursor: 2-Bromo-5-hydroxypyridine (CAS 55717-45-8)

Reagent: Allyl Bromide (CAS 106-95-6)

Base: Potassium Carbonate (

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 2-Bromo-5-hydroxypyridine (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).

-

Deprotonation: Add

(2.0 equiv). Stir at room temperature for 15 minutes. Observation: Suspension should form. -

Alkylation: Dropwise add Allyl Bromide (1.2 equiv).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (polar, H-bond donor) will disappear, replaced by a less polar spot (product).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Quality Control (QC) Checkpoints

-

H-NMR Diagnostic: Look for the disappearance of the broad -OH singlet (>9 ppm) and the appearance of the allyl pattern:

-

Multiplet (~6.0 ppm): Internal alkene proton.

-

Doublet of Doublets (~5.3 ppm): Terminal alkene protons.

-

Doublet (~4.6 ppm): O-CH2 protons.

-

-

HPLC Purity: Target >95% area integration at 254 nm.

Part 4: Logical Application Workflows

The utility of 2-Bromo-5-allyloxypyridine lies in its orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways available to researchers.

Figure 1: Divergent synthetic utility map. The C2-Bromine allows for arylation, while the C5-Allyloxy group enables rearrangement or metathesis.

Part 5: Quality Assurance & Storage

Storage Protocols

-

Oxidation Risk: The allyl ether is susceptible to auto-oxidation over long periods. Store under Argon/Nitrogen.

-

Temperature: Refrigerate (2–8°C).

Common Impurities

-

2-Bromo-5-hydroxypyridine: Unreacted starting material. Detection: Broad peak >9 ppm in NMR.

-

N-Alkylated Isomer: Pyridines can occasionally alkylate at the Nitrogen (forming a pyridinium salt) rather than the Oxygen, though O-alkylation is favored with

. Detection: Significant downfield shift of ring protons in NMR.

References

-

Sigma-Aldrich. 2-bromo-5-(prop-2-en-1-yloxy)pyridine Product Page. Retrieved from

-

Enamine. Building Block Catalog: Heterocycles. Retrieved from

-

PubChem. 2-Bromo-5-hydroxypyridine (Precursor Data). National Library of Medicine. Retrieved from

-

National Institutes of Health (NIH). General Synthesis of Allyl Ethers (Williamson Ether Synthesis). Adapted from standard protocols. Retrieved from

Application Notes and Protocols: Strategic O-alkylation of 2-bromo-5-hydroxypyridine with Allyl Bromide

Abstract

This technical guide provides a comprehensive protocol for the O-alkylation of 2-bromo-5-hydroxypyridine with allyl bromide to synthesize 5-(allyloxy)-2-bromopyridine. This Williamson ether synthesis is a crucial transformation in medicinal chemistry, enabling the introduction of an allyloxy functional group, a versatile handle for further synthetic modifications. This document outlines the reaction mechanism, discusses the critical aspects of regioselectivity (O- versus N-alkylation), and provides a detailed, field-proven experimental protocol, including reaction setup, monitoring, workup, and purification. Characterization data and safety considerations are also thoroughly addressed to ensure reproducible and safe execution of this synthetic procedure.

Introduction

The synthesis of substituted pyridines is a cornerstone of modern drug discovery and development. The pyridine scaffold is a prevalent motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. Specifically, the allylation of hydroxypyridines, such as 2-bromo-5-hydroxypyridine, yields valuable intermediates. The introduced allyl group can serve as a precursor for various functionalities through reactions like isomerization, oxidation, or metathesis.

The reaction detailed herein is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2] A critical consideration in the alkylation of hydroxypyridines is the potential for competing N-alkylation of the pyridine ring nitrogen. This guide will detail a protocol optimized to favor the desired O-alkylation product.

Reaction Mechanism and Regioselectivity

The O-alkylation of 2-bromo-5-hydroxypyridine with allyl bromide follows the Williamson ether synthesis pathway. The reaction is initiated by the deprotonation of the hydroxyl group of 2-bromo-5-hydroxypyridine by a suitable base, typically a carbonate or hydride, to form a pyridinolate anion. This anion is an ambident nucleophile, with potential nucleophilic sites at both the oxygen and the nitrogen atoms.

The subsequent nucleophilic attack on allyl bromide can, in principle, lead to two different products: the desired O-alkylated product, 5-(allyloxy)-2-bromopyridine, or the undesired N-alkylated product, 2-bromo-5-oxo-1-allyl-1,5-dihydropyridine.

The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. Generally, harder, non-polarizable cations (like K+) and aprotic polar solvents favor O-alkylation. The use of a relatively weak base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without significantly promoting N-alkylation.[3]

Physicochemical Properties of Reactants and Product

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2-bromo-5-hydroxypyridine |  | C₅H₄BrNO | 174.00 | 136-140 | N/A | Soluble in methanol. |

| Allyl Bromide |  | C₃H₅Br | 120.98 | -119 | 71.3 | Slightly soluble in water; soluble in ethanol, ether. |

| 5-(allyloxy)-2-bromopyridine |  | C₈H₈BrNO | 214.06 | N/A | N/A (Predicted) | Soluble in common organic solvents (e.g., DCM, EtOAc). |

| Potassium Carbonate |  | K₂CO₃ | 138.21 | 891 | N/A | Soluble in water; insoluble in ethanol. |

Experimental Protocol

Materials and Equipment

-

2-bromo-5-hydroxypyridine (98%+)

-

Allyl bromide (99%)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Silica gel for column chromatography (230-400 mesh)

Reaction Setup and Procedure

Sources

High-Efficiency Synthesis of 5-Allyloxy-2-Arylpyridines via Suzuki-Miyaura Cross-Coupling

Executive Summary

This Application Note details the robust synthesis of 5-allyloxy-2-arylpyridines starting from 2-bromo-5-hydroxypyridine . The workflow is critical for medicinal chemistry programs targeting pyridine-based heterocycles, where the 5-allyloxy motif serves as a versatile handle for downstream functionalization (e.g., Claisen rearrangement to C-allyl derivatives) or as a stable ether linkage.

The protocol is divided into two self-validating modules:

-

O-Allylation: Selective alkylation of the 5-hydroxy group.

-

C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C2 position.

Retrosynthetic Strategy & Workflow

The synthetic route relies on the electronic differentiation of the pyridine ring. The C2 position (adjacent to nitrogen) is highly activated for oxidative addition with Pd(0), while the C5 position (electron-rich via oxygen donation) remains stable during the cross-coupling event.

Workflow Visualization

Figure 1: Modular synthetic workflow for accessing 5-allyloxy-2-arylpyridines.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-allyloxypyridine

Objective: Selective O-alkylation of the phenol-like 5-hydroxyl group without affecting the 2-bromo substituent.

Reagents & Materials:

-

2-Bromo-5-hydroxypyridine (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (

), anhydrous (2.0 eq) -

DMF (N,N-Dimethylformamide), anhydrous (0.5 M concentration)

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxypyridine (10 mmol, 1.74 g) and anhydrous

(20 mmol, 2.76 g). -

Solvation: Add anhydrous DMF (20 mL) under an inert atmosphere (

or Ar). Stir at room temperature for 15 minutes to allow deprotonation of the hydroxyl group (phenoxide formation). -

Addition: Cool the mixture to 0 °C in an ice bath. Add allyl bromide (12 mmol, 1.04 mL) dropwise via syringe to prevent exotherms.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

) should disappear, and a new less polar spot (

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine (

mL) to remove residual DMF. Dry over-

Note: The product is usually pure enough for the next step. If necessary, purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

-

Expected Yield: 90–95% (Pale yellow oil or low-melting solid).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the aryl group at the C2 position. Challenge: Pyridines can coordinate to Pd(II) species, potentially poisoning the catalyst. We utilize a robust biphasic system to mitigate this.

Optimization Table: Reaction Conditions

| Parameter | Standard Condition | High-Difficulty Condition (Steric Bulk) |

| Catalyst | ||

| Base | ||

| Solvent | DME / Water (3:1) | 1,4-Dioxane / Water (4:1) |

| Temperature | 85 °C | 100 °C |

| Time | 4–12 hours | 12–24 hours |

Detailed Procedure (Standard Condition):

-

Degassing (Critical Step): In a Schlenk tube or microwave vial, combine 2-bromo-5-allyloxypyridine (1.0 mmol, 214 mg) and the appropriate Arylboronic acid (1.2 mmol).

-

Solvent Addition: Add DME (Dimethoxyethane, 4 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

-

Expert Insight: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands.

-

-

Catalyst & Base: Add

(58 mg, 0.05 mmol) and aqueous -

Reaction: Seal the vessel and heat to 85 °C.

-

Validation: Monitor by LC-MS.[1] Look for the mass of Product

. The bromide starting material should be consumed.

-

-

Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (

mL). -

Purification: Dry organics over

, concentrate, and purify via flash chromatography (

Mechanistic Analysis

Understanding the catalytic cycle is essential for troubleshooting. The Suzuki-Miyaura cycle for this substrate involves three distinct phases.

Catalytic Cycle Diagram

Figure 2: Catalytic cycle highlighting the Oxidative Addition of the 2-bromopyridine and Transmetallation of the activated boronate.

Key Mechanistic Insights:

-

Oxidative Addition: The electron-deficient nature of the pyridine ring at C2 facilitates rapid oxidative addition of the C-Br bond to Pd(0).

-

Transmetallation: This is often the rate-determining step. The base (

) converts the boronic acid into a boronate species (

Expert Insights & Troubleshooting

| Issue | Root Cause | Solution |

| Low Conversion | Catalyst poisoning by Pyridine N | Switch to bidentate ligands like Pd(dppf)Cl2 or XPhos Pd G2 . These bulky ligands prevent the formation of stable, inactive Pd-pyridine complexes. |

| Homocoupling (Ar-Ar) | Presence of Oxygen | Rigorous degassing is mandatory. Freeze-pump-thaw cycles are superior to simple sparging if yields are low. |

| Deallylation | Acidic impurities or excessive heat | Ensure the reaction remains basic ( |

| Protodeboronation | Unstable boronic acid | Use Potassium Fluoride (KF) as the base in anhydrous conditions, or switch to Boronic Esters (Pinacol esters). |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.

-

Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition, 2006 , 45(21), 3484–3488.

-

Lutz, M. R.; et al. "Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides." The Journal of Organic Chemistry, 2017 , 82(24).

-

BenchChem Protocols. "Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids." (General conditions for 2-bromopyridines).

Sources

Reaction conditions for Buchwald-Hartwig amination of 2-Bromo-5-allyloxypyridine

Application Note: Optimized Buchwald-Hartwig Amination of 2-Bromo-5-allyloxypyridine

Executive Summary

This guide details the synthetic protocol for the Palladium-catalyzed amination of 2-Bromo-5-allyloxypyridine . This substrate presents a unique dual challenge: the pyridine nitrogen is prone to coordinating with and poisoning the catalyst, while the 5-allyloxy group acts as an electron-donating substituent (EDG), deactivating the C2-position toward oxidative addition [1, 2]. Furthermore, the allyl moiety introduces a risk of Pd-mediated isomerization to the propenyl ether if reaction times are prolonged or temperatures excessive.

This protocol utilizes Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalysts to ensure rapid catalyst activation and high turnover numbers (TON), mitigating substrate decomposition and ensuring reproducibility.

Substrate Analysis & Mechanistic Rationale

Electronic Deactivation

Unlike electron-deficient 2-bromopyridines (e.g., 2-bromo-5-trifluoromethylpyridine), the 5-allyloxy variant is electron-rich due to the mesomeric donation of the oxygen atom.

-

Consequence: The Oxidative Addition (OA) of the C–Br bond to Pd(0) is slower.

-

Solution: Use electron-rich, bulky biarylphosphine ligands (Dialkylbiarylphosphines) to facilitate OA and prevent the formation of off-cycle dimeric palladium species [3].

The "Allyl Risk" (Isomerization)

The allyl ether is generally stable under basic conditions; however, Palladium-hydride (Pd-H) species—often formed via

-

Mitigation: High catalyst activity is required to reduce reaction time. Avoid moderate temperatures (60–70°C) for long periods; it is often better to run at higher temperatures (80–100°C) for a shorter duration to favor the productive reductive elimination over the background isomerization.

Optimization Matrix: Reaction Conditions

The following matrix guides the selection of reagents based on the amine coupling partner.

| Variable | Recommendation | Rationale |

| Precatalyst | BrettPhos Pd G4 or RuPhos Pd G4 | Pre-formed precatalysts ensure 1:1 L:Pd ratio and rapid initiation, preventing pyridine poisoning of naked Pd(0). |

| Ligand (L) | BrettPhos (Primary Amines)RuPhos (Secondary Amines) | BrettPhos is selective for primary amines and prevents bis-arylation. RuPhos is universal for secondary amines. |

| Base | NaOtBu (Standard)Cs₂CO₃ (Sensitive) | NaOtBu (Sodium tert-butoxide) is standard. Use Cs₂CO₃ if the amine contains esters or other base-sensitive groups. |

| Solvent | 1,4-Dioxane or Toluene | Dioxane typically provides higher solubility for Pd-complexes. Must be anhydrous and degassed. |

| Temp | 80 °C – 100 °C | Sufficient energy to overcome the OA barrier of the electron-rich pyridine. |

Visual Workflows

Figure 1: Catalytic Cycle & Competitive Pathways

This diagram illustrates the productive cycle versus the specific risks associated with the pyridine nitrogen and allyl group.

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich ring and potential off-cycle inhibition.

Figure 2: Ligand Selection Decision Tree

Follow this logic to select the correct catalyst system.

Caption: Workflow for selecting the optimal ligand/precatalyst system based on nucleophile class.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Reaction Time: 2–12 hours

Materials

-

2-Bromo-5-allyloxypyridine (1.0 equiv)

-

Amine Partner (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (2.0 – 5.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol

-

Preparation (Glovebox or Schlenk Line):

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Pd-Precatalyst (0.02–0.05 equiv), NaOtBu (1.4 equiv), and 2-Bromo-5-allyloxypyridine (1.0 equiv).

-

Note: If the amine is a solid, add it now. If liquid, add in step 3.

-

-

Inerting:

-

Seal the vial with a septum cap (PTFE/Silicone).

-

Evacuate and backfill with Argon (or Nitrogen) three times.

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane (5 mL per mmol substrate) via syringe.

-

Add the Liquid Amine (1.2 equiv) via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 80°C .

-

Stir vigorously (800+ RPM). Efficient mixing is critical for heterogeneous base reactions.

-

Monitoring: Check by TLC or LCMS after 1 hour. The reaction mixture should turn from pale yellow/orange to a darker brown/amber as the cycle progresses.

-

-

Workup:

-

Once starting material is consumed, cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Note: Aminopyridines can streak on silica. Add 1% Triethylamine (Et3N) to the eluent if necessary.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to a stronger precatalyst (G4) or increase loading to 5 mol%. Ensure the system is strictly oxygen-free. |

| Dehalogenation (H-Substituted Pyridine) | Switch to RuPhos (if not already using) or tBuBrettPhos . Lower the temperature to 60°C. | |

| Allyl Cleavage/Isomerization | Pd-Hydride Activity | Reduce reaction time. Ensure the amine is not wet (water can promote hydrolysis). Use Cs₂CO₃ instead of NaOtBu. |

| Starting Material Remains | Slow Oxidative Addition | Increase temperature to 100°C. The electron-rich ring requires more energy to activate. |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8][9][10][11] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Pyridylboronates with Aryl Halides. Organic Letters, 18(11), 2806-2809. (Context on pyridine coordination).

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex for the Amination of Aryl Chlorides with Ammonia. Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: Synthesis of 2-Bromo-5-(prop-2-en-1-yloxy)pyridine

Welcome to the technical support center for the synthesis of 2-Bromo-5-prop-2-enoxypyridine, a key building block for various applications in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring procedural safety.

Section 1: Reaction Overview and Mechanism

The synthesis of 2-Bromo-5-prop-2-enoxypyridine is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-Bromo-5-hydroxypyridine to form a pyridin-3-olate anion, which then acts as a nucleophile, attacking the electrophilic allyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]

Reaction Scheme:

The success of this SN2 reaction is highly dependent on several factors, including the choice of base, solvent, and reaction temperature, as well as the potential for competing side reactions.

Section 2: Standard Operating Protocol (SOP)

This protocol provides a reliable baseline for the synthesis. All operations involving anhydrous solvents, sodium hydride, and allyl bromide should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

2-Bromo-5-hydroxypyridine (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Allyl bromide (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (for workup)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Bromo-5-hydroxypyridine.

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved, which is highly flammable.[4] Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

-

Alkylation: While maintaining the temperature at 0 °C, add allyl bromide dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot indicates reaction completion.

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure product.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is the most common issue and can stem from several sources. The primary suspects are incomplete deprotonation, side reactions, or suboptimal reaction conditions. Refer to the table below for a systematic approach to troubleshooting.

| Potential Cause | Explanation & Diagnostic Check | Recommended Solution |

| Ineffective Deprotonation | The hydroxyl group of 2-bromo-5-hydroxypyridine (pKa ≈ 8.7) requires a sufficiently strong base for complete conversion to the nucleophilic alkoxide.[5] Incomplete deprotonation leaves unreacted starting material. Check TLC for a persistent starting material spot. | Ensure the sodium hydride is fresh and not deactivated by moisture. Use a stronger base like potassium hydride (KH) if necessary. Ensure the reaction is performed under strictly anhydrous conditions.[2] |

| Side Reaction: N-Alkylation | The pyridine nitrogen can also act as a nucleophile, leading to the formation of an N-allylated pyridinium salt. This is a known issue in the alkylation of hydroxypyridines.[6] This side-product is often highly polar and may remain in the aqueous layer or stick to the baseline on TLC. | This competition is solvent and counter-ion dependent. Using a less polar, aprotic solvent may favor O-alkylation. Some literature suggests that certain base/solvent combinations can favor one over the other. |

| Side Reaction: Elimination | Allyl bromide can undergo E2 elimination, especially if the reaction is overheated or a very bulky base is used, though this is less common with primary halides.[7][8] | Maintain a low reaction temperature (0 °C to room temperature). Avoid using sterically hindered bases unless necessary for other reasons. |

| Suboptimal Temperature | While heat can increase the reaction rate, it can also promote side reactions. Williamson ether synthesis is typically effective at moderate temperatures.[3] | Start the alkylation at 0 °C and allow the reaction to proceed at room temperature. Gentle heating (40-50 °C) should only be applied if the reaction is stalled and after confirming deprotonation is complete. |

Q2: My TLC shows multiple spots, and the reaction won't go to completion.

A2: This indicates either an equilibrium state or, more likely, the deactivation of one of your reagents. If a significant amount of starting material remains, the primary cause is often insufficient or deactivated base. Add another portion of fresh sodium hydride (0.3-0.5 eq) at 0 °C and monitor by TLC. If multiple product spots are visible, you are likely forming side products like the N-alkylated isomer.[9] Optimizing the base and solvent combination is key (see FAQ section).

Q3: The reaction mixture turned a dark brown or black. Is this a problem?

A3: Some discoloration is common, especially when using DMF as a solvent with strong bases, which can cause slight decomposition over time. However, a rapid change to a very dark color could indicate significant side reactions or decomposition of the starting material or product. This can be exacerbated by impurities in the reagents or by running the reaction at too high a temperature. Ensure high-purity reagents are used and maintain temperature control. The product can often still be isolated through careful purification.

Q4: Purification by column chromatography is difficult. The product is streaking or co-eluting with impurities.

A4: Pyridine-containing compounds are basic and can interact strongly with the acidic silica gel, leading to peak tailing.[10] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your chromatography eluent (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

Section 4: Frequently Asked Questions (FAQs)

FAQ1: Which base is optimal for this reaction?

A1: The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing reactions.

| Base | Pros | Cons | Recommendation |

| Sodium Hydride (NaH) | Inexpensive, strong base (pKa of H₂ ≈ 36), byproduct (H₂) is a gas that leaves the reaction.[4] | Highly reactive with water and protic solvents; requires careful handling.[11][12] Often sold as a dispersion in mineral oil which must be accounted for or removed. | Excellent choice. The standard for this type of reaction. Use a slight excess (1.2 eq). |

| Potassium Carbonate (K₂CO₃) | Milder, easier to handle, and less expensive than hydrides. | Less basic, may require higher temperatures or longer reaction times. Can be less effective for less acidic phenols. | A viable, safer alternative, but may result in lower yields or require heating to 60-80 °C. |

| Cesium Carbonate (Cs₂CO₃) | The "cesium effect" can accelerate SN2 reactions due to the soft nature of the Cs⁺ ion, which coordinates loosely with the alkoxide, making it more nucleophilic. | Significantly more expensive. | Considered the premium choice for difficult ether syntheses, often providing the highest yields, but may not be necessary for this substrate. |

FAQ2: What is the best solvent for this synthesis?

A2: Polar aprotic solvents are ideal as they solvate the cation of the base but do not protonate the highly reactive alkoxide nucleophile.[3]

| Solvent | Pros | Cons | Recommendation |

| DMF | High boiling point, excellent at dissolving ionic intermediates. | Can be difficult to remove during workup; can decompose slightly with strong bases. | Recommended. A standard and effective choice. |

| Acetonitrile (ACN) | Lower boiling point, easier to remove. | Can sometimes participate in side reactions. | Good alternative to DMF, particularly if workup is a concern. |

| THF | Good solvent for many organic reactions, easy to remove. | Less polar than DMF or ACN, which can slow down the SN2 reaction rate. | Usable, but may require longer reaction times or gentle heating. |

| Acetone | Inexpensive and readily available. | Can undergo self-condensation (aldol reaction) under basic conditions. Its polarity may not be optimal.[13] | Not recommended due to potential side reactions with the base. |

FAQ3: What are the critical safety precautions for this reaction?

A3: Both sodium hydride and allyl bromide present significant hazards.

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[14] It must be handled under an inert atmosphere and away from any protic sources. Quenching must be done slowly and at low temperatures.

-

Allyl Bromide: It is a lachrymator, toxic, and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Section 5: Visual Workflows

The following diagrams illustrate the general synthesis workflow and a decision-making process for troubleshooting low yields.

Caption: Decision tree for troubleshooting low reaction yields.

References

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- CN104402805A - 2-bromopyridine synthesis method.

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

2-bromopyridine. Organic Syntheses Procedure. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]

-

Williamson Ether Synthesis. Professor Dave Explains (YouTube). [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

-

Allyl Bromide Safety Data Sheet. Sdfine. [Link]

-

Sodium Hydride Hazard Summary. NJ.gov. [Link]

-

Williamson ether synthesis (done wrong). HazelChem (YouTube). [Link]

- US4291165A - Process for making 2-bromopyridine.

-

N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [Link]

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

-

A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

5-Bromo-2-hydroxypyridine. PubChem. [Link]

-

2-Bromo-5-Hydroxypyridine. PureSynth. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

- CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Bromo-5-hydroxypyridine | 55717-45-8 [chemicalbook.com]

- 6. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nj.gov [nj.gov]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: Stability and Handling of 2-Bromo-5-allyloxypyridine Under Basic Conditions

Welcome to the technical support center for 2-Bromo-5-allyloxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, diagnose experimental issues, and implement robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Bromo-5-allyloxypyridine under basic conditions?

2-Bromo-5-allyloxypyridine is a moderately stable compound, but its reactivity under basic conditions is dictated by the interplay of its three key structural features: the 2-bromopyridine core, the allyloxy group, and the pyridine nitrogen. While generally stable under the weakly basic conditions often employed in cross-coupling reactions, stronger bases or elevated temperatures can initiate several degradation pathways.

The primary stability concerns include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C2 position (to which the bromine is attached) towards nucleophilic attack. Strong bases, especially hydroxides or alkoxides at elevated temperatures, can displace the bromide to form 2-hydroxy or 2-alkoxy pyridines.

-

Allyl Ether Cleavage: While allyl ethers are generally stable to bases, certain conditions can promote their cleavage.[1] Strong bases can catalyze the isomerization of the allyl group to a vinyl ether, which is readily hydrolyzed upon acidic workup. Palladium catalysts, often used in subsequent reaction steps, can also facilitate allyl ether cleavage under specific conditions.[2]

-

Reaction at the Pyridine Ring: Very strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the pyridine ring, leading to a complex mixture of products or isomerization.[3][4]

Troubleshooting Guide

Issue 1: Low yield or no desired product in a Suzuki-Miyaura cross-coupling reaction.

Possible Cause A: Inappropriate Base Selection

The choice of base is critical in a Suzuki-Miyaura coupling. A base that is too strong can lead to the degradation of 2-Bromo-5-allyloxypyridine, while a base that is too weak will not facilitate the catalytic cycle effectively.

Solution:

-

Recommended Bases: For Suzuki-Miyaura reactions with 2-Bromo-5-allyloxypyridine, inorganic bases are generally preferred. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices.[5][6] These bases are strong enough to activate the boronic acid but generally do not promote the degradation of the bromopyridine starting material.

-

Bases to Avoid: Strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and strong inorganic bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) should be used with caution, as they can increase the risk of side reactions.

| Base | pKa of Conjugate Acid (in water) | Suitability for Suzuki Coupling | Potential Side Reactions with 2-Bromo-5-allyloxypyridine |

| K₃PO₄ | ~12.3 | Excellent | Low risk of side reactions. |

| Na₂CO₃ | ~10.3 | Good | Generally safe and effective. |

| K₂CO₃ | ~10.3 | Good | Similar to Na₂CO₃. |

| Cs₂CO₃ | ~10.3 | Good | Often used for challenging couplings. |

| KOtBu | ~19 (in DMSO) | Use with caution | Can promote allyl ether isomerization and other degradation pathways. |

| NaOH | ~15.7 | Not Recommended | High risk of SNAr and other decomposition. |

Possible Cause B: Catalyst Deactivation or Side Reactions

Palladium catalysts are essential for the Suzuki-Miyaura reaction, but their activity can be influenced by the reaction conditions.

Solution:

-

Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome. For electron-deficient heteroaryl halides like 2-bromopyridines, electron-rich and bulky phosphine ligands are often beneficial.

-

Degassing: Ensure that the reaction mixture is thoroughly degassed to prevent oxidation of the palladium(0) catalyst.

Issue 2: Formation of 2-Hydroxy-5-allyloxypyridine as a byproduct.

Possible Cause: Presence of Hydroxide Ions

The formation of 2-Hydroxy-5-allyloxypyridine is a clear indication of a nucleophilic aromatic substitution (SNAr) reaction where the bromide has been displaced by a hydroxide ion.

Solution:

-

Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The use of anhydrous bases (e.g., freshly dried K₂CO₃) and solvents is crucial.

-

Avoid Hydroxide Bases: Do not use hydroxide-containing bases such as NaOH, KOH, or Ba(OH)₂.

-

Solvent Choice: Protic solvents, especially water and alcohols, can act as nucleophiles at elevated temperatures. If possible, use aprotic solvents like toluene, dioxane, or DMF.

Issue 3: Cleavage of the allyl ether and formation of 2-Bromo-5-hydroxypyridine.

Possible Cause A: Base-Catalyzed Isomerization

Strong bases can catalyze the isomerization of the allyl group to a 1-propenyl ether. This enol ether is labile and can be hydrolyzed to 2-Bromo-5-hydroxypyridine during the reaction or upon aqueous workup.

Solution:

-

Avoid Strong, Non-nucleophilic Bases: Potassium tert-butoxide (KOtBu) is known to promote this isomerization.[1] Opt for milder inorganic bases like carbonates or phosphates.

-

Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize this side reaction.

Possible Cause B: Palladium-Mediated Cleavage

In some cases, the palladium catalyst itself can participate in the cleavage of the allyl ether.

Solution:

-

Ligand Modification: The choice of ligand can influence this side reaction. Experiment with different phosphine ligands to find one that minimizes allyl ether cleavage.

-

Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 2-Bromo-5-allyloxypyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-allyloxypyridine with an arylboronic acid.

-

Reagent Preparation:

-

To an oven-dried reaction vessel, add 2-Bromo-5-allyloxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add a magnetic stir bar.

-

-

Catalyst Addition:

-

In a separate vial, weigh out Pd(PPh₃)₄ (0.03 equiv).

-